An In-depth Technical Guide to 6-Bromopteridin-4(3H)-one: Chemical Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 6-Bromopteridin-4(3H)-one: Chemical Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Foreword from the Senior Application Scientist
Core Chemical and Physical Properties
6-Bromopteridin-4(3H)-one is a solid at room temperature, and its stability allows for convenient storage and handling in a laboratory setting.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1192150-15-4 | [1][2][3] |
| Molecular Formula | C₆H₃BrN₄O | [1] |
| Molecular Weight | 227.02 g/mol | [4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room Temperature or Refrigerator | [1][3] |
| InChI Code | 1S/C6H3BrN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2H,(H,8,9,10,12) | [1] |
| InChI Key | VAASAUPOXFKTLB-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(N=C2C(=O)NC=NC2=N1)Br |
Structural Elucidation and Tautomerism
The structure of 6-Bromopteridin-4(3H)-one features a fused pyrimidine and pyrazine ring system. The presence of the lactam functionality (a cyclic amide) within the pyrimidine ring gives rise to the potential for tautomerism.
The molecule exists in equilibrium between the 4(3H)-one (lactam) form and the 4-hydroxy (lactim) form, also known as 6-bromo-4-pteridinol. In the solid state and in most solvent systems, the lactam form is generally predominant for related heterocyclic systems. The lactam structure contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are crucial for molecular recognition in biological systems.
Spectroscopic Signature (Predicted)
While experimental spectra for 6-Bromopteridin-4(3H)-one are not widely published, its spectroscopic characteristics can be predicted based on fundamental principles and data from analogous structures.
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.5-9.0 ppm). The proton at the 7-position and the proton at the 2-position will appear as singlets. The exact chemical shifts will be influenced by the electron-withdrawing nature of the bromine and the pteridinone core.
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N-H Proton: A broad singlet corresponding to the N-H proton of the lactam is expected, with a chemical shift that is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon: A signal for the C4 carbonyl carbon is anticipated in the downfield region of the spectrum, typically around δ 160-170 ppm.
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Aromatic Carbons: Signals for the six carbons of the pteridine ring are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C6) will be significantly influenced by the halogen's electronic effects. Quaternary carbons will generally show weaker signals.
Infrared (IR) Spectroscopy (Predicted):
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N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.
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C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ due to the carbonyl (C=O) stretching vibration.
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C=N and C=C Stretches: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the C=N and C=C bonds within the heterocyclic rings.
Synthesis of 6-Bromopteridin-4(3H)-one: A Representative Protocol
The synthesis of pteridinones generally involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, a method known as the Gabriel-Isay condensation. For 6-substituted pteridines, a common strategy is to start with a substituted pyrimidine. The following is a plausible, detailed protocol for the synthesis of 6-Bromopteridin-4(3H)-one, based on established synthetic methodologies for similar heterocyclic systems.
Experimental Protocol
Materials:
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5,6-Diamino-2-bromopyrimidin-4(3H)-one (starting material)
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Glyoxal (40% solution in water)
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Ethanol
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Water
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Sodium bicarbonate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6-diamino-2-bromopyrimidin-4(3H)-one (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
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Addition of Reagent: To the stirred suspension, add glyoxal (1.1 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
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Isolation: Filter the solid product and wash with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield 6-Bromopteridin-4(3H)-one as a solid. The purity should be assessed by HPLC and the structure confirmed by spectroscopic methods (NMR, MS).
Chemical Reactivity and Synthetic Applications
The synthetic utility of 6-Bromopteridin-4(3H)-one lies in the reactivity of the bromine atom at the 6-position. This position is susceptible to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 6-Bromopteridin-4(3H)-one can be reacted with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to introduce diverse aromatic and heteroaromatic moieties at the 6-position. This is a cornerstone reaction for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Exemplary Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: To a reaction vessel, add 6-Bromopteridin-4(3H)-one (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like sodium carbonate or potassium phosphate (2-3 equivalents).
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Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
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Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 80-120 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up and Purification: After cooling, the reaction mixture is typically partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the 6-aryl-pteridin-4(3H)-one derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction enables the introduction of primary or secondary amines at the 6-position of the pteridinone core, providing access to a different chemical space compared to C-C coupling reactions. These amino-substituted pteridinones are of significant interest in medicinal chemistry due to the potential for forming key hydrogen bonding interactions with biological targets.
Exemplary Protocol for Buchwald-Hartwig Amination:
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Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, combine 6-Bromopteridin-4(3H)-one (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equivalents), a phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.1 equivalents), and a strong base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2 equivalents).
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Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.
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Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete as determined by TLC or LC-MS.
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Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried and concentrated. Purification of the crude product is typically achieved by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The pteridinone scaffold is a well-established pharmacophore found in numerous biologically active molecules. Its structural similarity to endogenous purines allows pteridinone-based compounds to interact with a variety of enzymes that process purine substrates, such as kinases and polymerases. The ability to functionalize the 6-position of the pteridinone core using 6-Bromopteridin-4(3H)-one as a starting material is of high strategic value in the development of:
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Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The pteridinone core is an excellent mimic of the adenine ring of ATP. By elaborating the 6-position with various substituents, medicinal chemists can target the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.
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Bromodomain Inhibitors: Bromodomains are protein modules that recognize acetylated lysine residues and are implicated in the regulation of gene expression. Several potent bromodomain inhibitors incorporate a quinazolinone or related heterocyclic core. 6-Bromopteridin-4(3H)-one serves as a valuable building block for exploring this chemical space.
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Antiviral and Anticancer Agents: The pteridine ring system is a component of naturally occurring cofactors like folic acid. Consequently, pteridine analogues have been extensively investigated as antimetabolites for cancer and infectious diseases.
Conclusion
6-Bromopteridin-4(3H)-one is a strategically important building block for the synthesis of complex, biologically active molecules. Its key feature is the bromine atom at the 6-position, which serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. While detailed characterization data for this specific compound is not widely disseminated in peer-reviewed literature, this guide provides a robust, scientifically-grounded overview of its properties, structure, and reactivity based on established chemical principles and data from closely related analogues. For researchers in drug discovery and medicinal chemistry, 6-Bromopteridin-4(3H)-one represents a valuable starting point for the exploration of new chemical space around the privileged pteridinone scaffold.
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